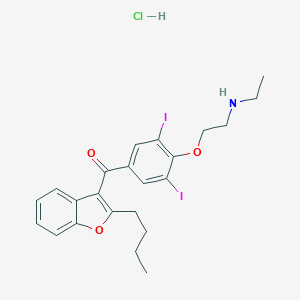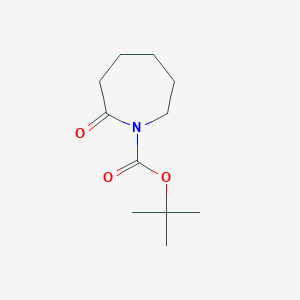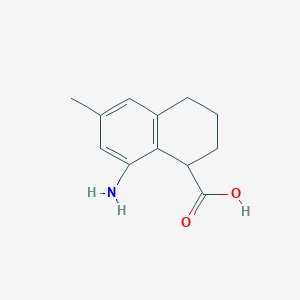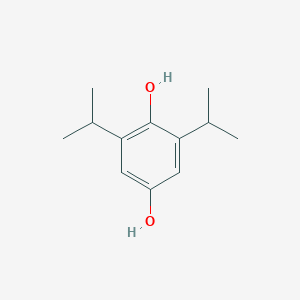
4-羟基丙泊酚
描述
Its structure includes two isopropyl groups attached to a hydroquinone core, making it a unique and versatile compound.
科学研究应用
1,4-Benzenediol, 2,6-bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic effects, including its role as an antioxidant and its potential in drug development, is ongoing.
Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.
作用机制
Target of Action
The primary target of 4-Hydroxy Propofol is the GABA-A receptor . This receptor plays a crucial role in the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system .
Mode of Action
4-Hydroxy Propofol interacts with its target, the GABA-A receptor, by positively modulating its inhibitory function . This interaction results in the potentiation of the inhibitory neurotransmitter GABA, leading to rapid induction of hypnosis and minimal excitation .
Biochemical Pathways
The action of 4-Hydroxy Propofol affects the GABAergic pathway . By enhancing the inhibitory function of GABA, it influences the downstream effects of this pathway, which include induction of sedation, hypnosis, and anesthesia .
Pharmacokinetics
After intravenous administration, 4-Hydroxy Propofol is extensively bound to plasma proteins and erythrocytes . Its pharmacokinetics involve rapid induction and elimination, leading to a short duration of action and rapid recovery from anesthesia . Due to its narrow therapeutic margin, it should only be administered by practitioners trained and experienced in providing general anesthesia .
Result of Action
The molecular and cellular effects of 4-Hydroxy Propofol’s action include rapid induction of hypnosis with minimal excitation . It also causes dose-dependent respiratory depression due to the inhibition of the hypercapnic ventilatory drive . Furthermore, it may have an impact on the biological characteristics of malignant tumors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy Propofol. For instance, in the perioperative and critically ill patient environment, propofol may reduce survival, necessitating careful assessment of the risk versus benefit of propofol compared to other agents . Additionally, propofol may participate in the pathophysiological process related to malignant tumors and affect their occurrence and development .
生化分析
Biochemical Properties
4-Hydroxy Propofol is involved in various biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key enzymes it interacts with is cytochrome P-450 2B6 (CYP2B6), which is responsible for the hydroxylation of propofol to form 4-Hydroxy Propofol . This interaction is crucial for the metabolism of propofol, as it facilitates the conversion of the parent compound into its metabolites. Additionally, 4-Hydroxy Propofol can undergo further glucuronidation by UDP-glucuronosyltransferase 1A9 (UGT1A9), leading to the formation of glucuronide conjugates . These interactions highlight the compound’s role in the detoxification and elimination of propofol from the body.
Cellular Effects
4-Hydroxy Propofol exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of cytochrome P-450 enzymes, which play a vital role in drug metabolism and detoxification . Additionally, 4-Hydroxy Propofol can impact cellular signaling pathways by interacting with specific receptors and enzymes, leading to changes in gene expression and metabolic processes . These effects are essential for understanding the overall pharmacological and toxicological profile of propofol and its metabolites.
Molecular Mechanism
The molecular mechanism of 4-Hydroxy Propofol involves its interactions with various biomolecules, including enzymes and receptors. The compound binds to cytochrome P-450 enzymes, particularly CYP2B6, facilitating its hydroxylation and subsequent metabolism . This binding interaction is crucial for the conversion of propofol into its active metabolites. Additionally, 4-Hydroxy Propofol can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function . These molecular interactions are fundamental to the compound’s role in the pharmacokinetics and pharmacodynamics of propofol.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy Propofol can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, 4-Hydroxy Propofol may degrade into other metabolites, affecting its overall efficacy and toxicity. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic processes . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Hydroxy Propofol vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on various physiological and biochemical parameters . At lower doses, 4-Hydroxy Propofol may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic processes . Additionally, high doses of the compound can result in toxic or adverse effects, including respiratory depression and cardiovascular abnormalities . These dosage effects are crucial for determining the safe and effective use of propofol and its metabolites in clinical settings.
Metabolic Pathways
4-Hydroxy Propofol is involved in several metabolic pathways, including hydroxylation and glucuronidation. The compound is primarily formed through the hydroxylation of propofol by cytochrome P-450 enzymes, particularly CYP2B6 . Once formed, 4-Hydroxy Propofol can undergo further metabolism by UDP-glucuronosyltransferase 1A9 (UGT1A9), leading to the formation of glucuronide conjugates . These metabolic pathways are essential for the detoxification and elimination of propofol from the body, ensuring its safe and effective use as an anesthetic agent.
Transport and Distribution
The transport and distribution of 4-Hydroxy Propofol within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound is primarily transported in the bloodstream, where it can bind to plasma proteins and be distributed to various tissues . Within cells, 4-Hydroxy Propofol can interact with specific transporters and binding proteins, affecting its localization and accumulation . These interactions are crucial for understanding the compound’s pharmacokinetics and overall impact on cellular function.
Subcellular Localization
The subcellular localization of 4-Hydroxy Propofol is influenced by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, where it exerts its effects on enzyme activity and gene expression . For instance, 4-Hydroxy Propofol may localize to the endoplasmic reticulum, where it interacts with cytochrome P-450 enzymes and undergoes further metabolism . These subcellular localization patterns are essential for understanding the compound’s role in cellular function and its overall pharmacological profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,6-bis(1-methylethyl)- typically involves the alkylation of hydroquinone with isopropyl groups. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of 1,4-Benzenediol, 2,6-bis(1-methylethyl)- follows similar synthetic routes but with optimized reaction conditions for large-scale manufacturing. Continuous flow reactors and advanced purification techniques are employed to achieve consistent quality and high throughput.
化学反应分析
Types of Reactions
1,4-Benzenediol, 2,6-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted hydroquinones and quinones, which have applications in dyes, pharmaceuticals, and polymer chemistry.
相似化合物的比较
Similar Compounds
1,4-Benzenediol, 2,5-bis(1,1-dimethylethyl)-: This compound has tert-butyl groups instead of isopropyl groups, leading to different reactivity and applications.
1,4-Benzenediol, 2-methyl-: This compound has a single methyl group, which affects its chemical properties and uses.
2,6-Bis(1-methylethyl)benzene-1,4-dione: This compound is a quinone derivative with different oxidation states and reactivity.
Uniqueness
1,4-Benzenediol, 2,6-bis(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in both research and industry.
属性
IUPAC Name |
2,6-di(propan-2-yl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,13-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIJKBKROBWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173633 | |
| Record name | 1,4-Benzenediol, 2,6-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1988-10-9 | |
| Record name | 4-Hydroxy propofol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediol, 2,6-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY PROPOFOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA35VY5XPX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




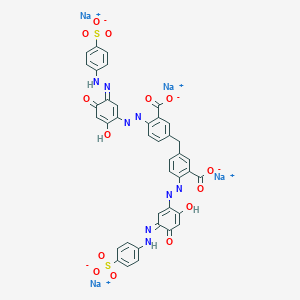
![Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate](/img/structure/B22998.png)
![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)
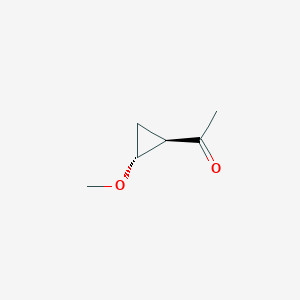
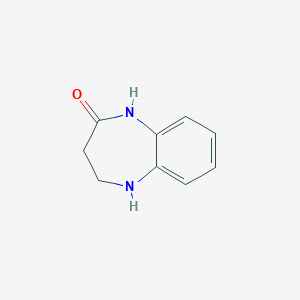
![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)

